(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A typical route might include:
Synthesis of the 6,7-dihydrothieno[3,2-c]pyridine intermediate through a ring-closure reaction.
Piperidinylation involving the reaction of the thienopyridine with piperidine under controlled conditions.
Subsequent methanone formation by coupling with 7-methoxybenzofuran using appropriate reagents and catalysts.
Industrial Production Methods: Industrial synthesis would be scaled up, possibly using continuous flow chemistry to improve yields and efficiency. Automated reactors and optimized conditions (e.g., temperature, pressure) would ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can lead to the formation of sulfoxides or sulfones.
Reduction: : May reduce specific groups to their corresponding alcohols or hydrocarbons.
Substitution: : Possible on the piperidine or methoxybenzofuran rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Utilizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Involves halogenating agents for piperidine or various electrophiles for the benzofuran moiety.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohols or alkanes.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: : Utilized in the development of new organic synthesis methodologies. Its unique structural features make it a useful precursor for other complex molecules.
Biology: : Serves as a probe for studying biological pathways and receptor interactions due to its bioactive properties.
Medicine: : Potentially used in drug discovery, particularly in targeting specific receptors or enzymes.
Industry: : In the production of advanced materials, such as polymers or functionalized surfaces, where its molecular structure imparts unique properties.
Mechanism of Action: The mechanism by which (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The precise molecular pathways depend on its application but generally include binding to a target site, altering the biological activity of the molecule, and triggering a cascade of biochemical events.
Comparison with Similar Compounds:
Similar Compounds
6,7-Dihydrothieno[3,2-c]pyridine derivatives.
7-Methoxybenzofuran derivatives.
Piperidine-functionalized aromatic compounds.
And there you have it—a glimpse into a fascinating chemical world
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-26-18-4-2-3-15-13-19(27-21(15)18)22(25)23-9-5-17(6-10-23)24-11-7-20-16(14-24)8-12-28-20/h2-4,8,12-13,17H,5-7,9-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAUNFGHGGXRBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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